molecular formula C8H11NO B13177930 5-(Cyclopropylamino)pent-1-yn-3-one

5-(Cyclopropylamino)pent-1-yn-3-one

Cat. No.: B13177930
M. Wt: 137.18 g/mol
InChI Key: JTMUGLMBSAPKQL-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)pent-1-yn-3-one is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a pent-1-yn-3-one backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)pent-1-yn-3-one typically involves the reaction of cyclopropylamine with a suitable alkyne precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a pent-1-yn-3-one derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)pent-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Cyclopropylamino)pent-1-yn-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Pent-1-yn-3-one: A simpler analog without the cyclopropylamino group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the pent-1-yn-3-one backbone.

Uniqueness

5-(Cyclopropylamino)pent-1-yn-3-one is unique due to the presence of both the cyclopropylamino group and the pent-1-yn-3-one backbone. This combination imparts specific chemical and biological properties that are not observed in its simpler analogs .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-(cyclopropylamino)pent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)5-6-9-7-3-4-7/h1,7,9H,3-6H2

InChI Key

JTMUGLMBSAPKQL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CCNC1CC1

Origin of Product

United States

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